molecular formula C14H12BrN5O2 B3697299 N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3697299
M. Wt: 362.18 g/mol
InChI Key: OPTMNYQZDXXEOV-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in an aqueous ethanol solution with the addition of a catalytic amount of glacial acetic acid . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The bromine atom in the indole ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s ability to interact with nucleic acids and proteins contributes to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a brominated indole ring and a pyrazole carbohydrazide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c1-7-5-10(17-16-7)13(21)19-18-12-9-6-8(15)3-4-11(9)20(2)14(12)22/h3-6,22H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTMNYQZDXXEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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